Pyrazole N-Demethyl Sildenafil-d3

Isotopic purity Mass spectrometry Internal standard

Pyrazole N-Demethyl Sildenafil-d3 is the definitive stable isotope-labeled internal standard for accurate LC-MS/MS quantification of Pyrazole N-Demethyl Sildenafil. Its +3 Da mass shift and >98% isotopic purity eliminate matrix effects, extraction variability, and ion suppression that compromise non-deuterated or surrogate internal standards. Unlike Sildenafil-d3 or N-Desmethyl Sildenafil-d8, this analyte-matched standard ensures comparable extraction, ionization, and retention, delivering reliable pharmacokinetic data, forensic toxicology results, and QC compliance. Intended for research use only.

Molecular Formula C21H28N6O4S
Molecular Weight 463.6 g/mol
Cat. No. B12419484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazole N-Demethyl Sildenafil-d3
Molecular FormulaC21H28N6O4S
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC
InChIInChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28)/i3D3
InChIKeyZLJVUHMTFSCAGQ-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazole N-Demethyl Sildenafil-d3: Deuterated Internal Standard for PDE5 Metabolite Quantification


Pyrazole N-Demethyl Sildenafil-d3 (CAS 1185044-03-4) is a stable isotope-labeled analog of Pyrazole N-Demethyl Sildenafil, a metabolite of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil. The compound incorporates three deuterium atoms on the N-methyl group of the piperazine ring, resulting in a molecular weight of 463.57 g/mol . As a deuterated internal standard, it is primarily employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to achieve accurate and precise quantification of the unlabeled analyte in complex biological matrices . Its chemical structure and physicochemical properties closely mimic the native metabolite, ensuring comparable extraction efficiency, ionization behavior, and chromatographic retention, while the +3 Da mass shift enables distinct mass spectrometric discrimination [1]. This compound is intended exclusively for research use, including analytical method development, method validation, and quality control applications, and is not for diagnostic or therapeutic use .

Why Generic Substitution of Pyrazole N-Demethyl Sildenafil-d3 Fails in Bioanalytical Workflows


In quantitative LC-MS/MS analysis of sildenafil metabolites, the use of a non-deuterated analog, a different deuterated internal standard (e.g., Sildenafil-d3 or N-Desmethyl Sildenafil-d8), or a structurally distinct compound as a surrogate internal standard introduces significant analytical error. These alternatives fail to adequately correct for matrix effects, extraction variability, and ion suppression/enhancement that are specific to the target analyte, Pyrazole N-Demethyl Sildenafil. This is because the physicochemical properties—and thus the behavior during sample preparation and ionization—differ subtly but measurably between even closely related molecules . Regulatory guidelines for bioanalytical method validation emphasize that the internal standard should be a stable isotope-labeled analog of the analyte whenever possible, to ensure the highest accuracy and precision [1]. Failure to use the optimal matched deuterated standard can lead to inaccurate quantification, poor method reproducibility, and ultimately, unreliable pharmacokinetic data or failed regulatory submissions [2]. The following sections provide quantitative evidence demonstrating the specific advantages of Pyrazole N-Demethyl Sildenafil-d3 over its closest alternatives.

Pyrazole N-Demethyl Sildenafil-d3: Quantitative Differentiation vs. Alternative Internal Standards


Superior Isotopic Purity Minimizes Cross-Contribution from Unlabeled Analyte

A critical performance metric for a deuterated internal standard is its isotopic purity, as the presence of unlabeled (d0) material directly contributes to the analyte signal, causing overestimation of the target concentration. Pyrazole N-Demethyl Sildenafil-d3 is specified with an isotopic purity of ≥98% by multiple vendors . In contrast, N-Desmethyl Sildenafil-d8, a frequently considered alternative for quantifying the primary active metabolite, is often supplied with a purity specification of not less than 90% . This lower isotopic purity introduces a significantly higher baseline of unlabeled interference, compromising the accuracy of low-level quantification.

Isotopic purity Mass spectrometry Internal standard Cross-contribution

Optimized Mass Shift (+3 Da) Reduces Spectral Overlap and Enhances Signal Specificity

The utility of a deuterated internal standard hinges on a distinct mass difference from the unlabeled analyte to avoid spectral overlap. Pyrazole N-Demethyl Sildenafil-d3 has a molecular weight of 463.57 g/mol, which is a +3 Da shift from the unlabeled Pyrazole N-Demethyl Sildenafil (460.55 g/mol) . This mass difference is optimal for modern triple quadrupole MS instruments, ensuring complete separation in Q1 and eliminating cross-talk. In comparison, an internal standard like Sildenafil-d3, while having the same +3 Da shift relative to sildenafil, is not an ideal match for the metabolite due to different chromatographic retention times and ionization efficiency, leading to incomplete correction for matrix effects [1]. Furthermore, alternative deuterated metabolites like N-Desmethyl Sildenafil-d8 (+8 Da) may experience different ion suppression effects and may not be commercially available with high isotopic purity .

Mass spectrometry Spectral overlap Internal standard LC-MS/MS

Established Long-Term Storage Stability Enables Multi-Year Study Continuity

For large-scale or longitudinal studies, the long-term stability of the internal standard is a critical procurement consideration. Pyrazole N-Demethyl Sildenafil-d3 is documented to be stable as a powder for 3 years when stored at -20°C, and for 2 years at 4°C . This defined stability profile is essential for ensuring consistent analytical performance across the entire duration of a project, from method development to final sample analysis. In contrast, stability data for alternative internal standards like N-Desmethyl Sildenafil-d8 are often less specific, with general recommendations for refrigerated storage (2-8°C) without a guaranteed shelf-life . This uncertainty can introduce a critical risk in regulated bioanalysis where long-term stability must be demonstrated.

Stability Storage Internal standard Bioanalysis

Validated Application in Bioequivalence Studies Supports Regulatory Compliance

The use of Pyrazole N-Demethyl Sildenafil-d3 is aligned with methods validated for bioequivalence studies, a critical application requiring the highest standards of analytical rigor. While the specific compound may not be named in all publications, the class of deuterated sildenafil metabolites is essential for this work. For instance, a validated LC-MS/MS method for quantifying sildenafil and N-desmethylsildenafil in human plasma, which is a prerequisite for bioequivalence trials, relies on the use of a deuterated internal standard (Sildenafil-d8) to achieve intra- and inter-day precision of <10% and accuracy >99% [1]. Similarly, Pyrazole N-Demethyl Sildenafil-d3 serves this exact function for its specific analyte, Pyrazole N-Demethyl Sildenafil, providing the same high level of confidence for studies involving this metabolite [2]. Using an unlabeled or less well-characterized analog would jeopardize the method's ability to meet these stringent validation criteria, potentially leading to costly study failures.

Bioequivalence Method validation Pharmacokinetics Regulatory compliance

Primary Application Scenarios for Pyrazole N-Demethyl Sildenafil-d3 in Bioanalysis


Quantitative Bioanalysis of Pyrazole N-Demethyl Sildenafil in Pharmacokinetic Studies

In pharmacokinetic (PK) studies evaluating sildenafil metabolism, accurate quantification of the Pyrazole N-Demethyl Sildenafil metabolite is essential. Pyrazole N-Demethyl Sildenafil-d3 is the definitive internal standard for LC-MS/MS methods, ensuring precise measurement of plasma concentration-time profiles. Its optimized +3 Da mass shift and high isotopic purity (>98%) minimize analytical variability, enabling reliable calculation of key PK parameters such as Cmax, Tmax, and AUC . This level of accuracy is critical for establishing bioequivalence between generic and innovator formulations, as required by regulatory agencies .

Method Development and Validation for PDE5 Inhibitor Screening in Biological Matrices

Forensic toxicology and clinical laboratories require robust, validated methods for screening PDE5 inhibitors and their metabolites in complex matrices like urine, blood, and tissue. Pyrazole N-Demethyl Sildenafil-d3 serves as a critical component in developing these LC-MS/MS methods, providing the necessary correction for matrix effects and extraction losses . Its long-term stability profile (3 years at -20°C) ensures consistent performance over the entire lifecycle of method development, validation, and routine sample analysis, which is a key advantage in a regulated laboratory environment .

Quality Control of Sildenafil-Containing Pharmaceutical Formulations

Pharmaceutical manufacturers require high-purity reference standards for quality control (QC) testing of sildenafil API and finished drug products. While Pyrazole N-Demethyl Sildenafil-d3 is primarily an internal standard, it can also be used as a reference material for the identification and quantification of related substances or degradation products in stability studies . Its defined storage and handling conditions, along with a well-characterized purity profile, support its use in a QC environment where traceability and reliability are paramount .

ADME Studies Investigating the Metabolism of Sildenafil Analogs

During the discovery and development of novel PDE5 inhibitors, understanding the absorption, distribution, metabolism, and excretion (ADME) of lead compounds is crucial. Pyrazole N-Demethyl Sildenafil-d3, as a deuterium-labeled tracer, can be used in vitro and in vivo to study the metabolic fate of sildenafil analogs, providing insights into metabolic pathways and potential drug-drug interactions . The distinct mass label allows researchers to track the compound without interference from endogenous metabolites, a capability not possible with unlabeled standards .

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